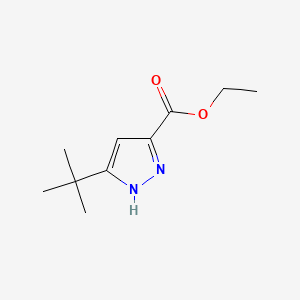

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Description

The exact mass of the compound this compound is 196.121177757 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXMILPYEKVQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952001 | |

| Record name | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294852-57-6, 83405-70-3 | |

| Record name | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83405-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Abstract: This guide provides a comprehensive, technically detailed pathway for the synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, beginning with a Claisen condensation to form a key β-ketoester intermediate, followed by a classical Knorr pyrazole synthesis. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical safety information.

Introduction and Strategic Overview

Pyrazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] this compound serves as a valuable building block for the synthesis of more complex molecular architectures. The bulky tert-butyl group provides steric hindrance that can be exploited to control reaction regioselectivity and enhance the metabolic stability of derivative compounds.

The synthesis strategy detailed herein is a convergent and efficient pathway that relies on readily available starting materials. The core logic involves the construction of a 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine to form the stable, aromatic pyrazole ring.[1][2]

Overall Synthetic Pathway

The synthesis is achieved in two primary stages:

-

Stage 1: Claisen Condensation. Formation of the β-ketoester, Ethyl 4,4-dimethyl-3-oxopentanoate, from ethyl pivalate and ethyl acetate.

-

Stage 2: Knorr Pyrazole Synthesis. Cyclocondensation of the β-ketoester intermediate with hydrazine hydrate to yield the final product.

The workflow is visualized in the diagram below.

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate

The first critical step is the formation of the β-ketoester intermediate, Ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate).[3][4][5][6][7] This is classically achieved via a Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.

Principle & Rationale: The reaction involves the deprotonation of the α-carbon of ethyl acetate by a strong base (sodium ethoxide) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl pivalate. The steric bulk of the tert-butyl group on ethyl pivalate ensures that it primarily acts as the electrophile, minimizing self-condensation of ethyl acetate. The subsequent loss of an ethoxide group yields the target β-ketoester. Sodium ethoxide is the base of choice as it is readily prepared and regenerates the ethanol solvent, preventing unwanted transesterification side reactions.

Detailed Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) |

| Sodium Metal | 22.99 | 9.3 g | 0.40 mol (1.0) |

| Absolute Ethanol | 46.07 | 250 mL | - |

| Ethyl Pivalate | 130.18 | 52.1 g (59.2 mL) | 0.40 mol (1.0) |

| Ethyl Acetate | 88.11 | 38.8 g (43.1 mL) | 0.44 mol (1.1) |

| Toluene (anhydrous) | - | 200 mL | - |

| 6M Hydrochloric Acid | - | ~70 mL | - |

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal pieces (9.3 g, 0.40 mol) to absolute ethanol (250 mL) in a flask equipped with a reflux condenser. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Control the rate of addition to maintain a manageable reflux.

-

Reaction Setup: Once all the sodium has reacted, add anhydrous toluene (200 mL).

-

Condensation: Heat the mixture to reflux and add a mixture of ethyl pivalate (52.1 g, 0.40 mol) and ethyl acetate (38.8 g, 0.44 mol) dropwise over 2 hours.

-

Reaction Completion: Continue refluxing for an additional 4 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice (~300 g) and water (300 mL).

-

Acidification & Extraction: Acidify the aqueous layer to a pH of ~5-6 by slowly adding 6M HCl with vigorous stirring. Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation (boiling point is approximately 88-90 °C at 10 mmHg) to yield Ethyl 4,4-dimethyl-3-oxopentanoate as a colorless liquid.[6]

Stage 2: Knorr Pyrazole Synthesis

With the β-ketoester in hand, the final step is the construction of the pyrazole ring. This is achieved through the Knorr pyrazole synthesis, a reliable and high-yielding reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][8]

Principle & Rationale: The reaction mechanism begins with the nucleophilic attack of one nitrogen atom from hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate.[2] This is followed by an intramolecular nucleophilic attack by the second nitrogen atom on the ester carbonyl. This cyclization step, followed by the elimination of ethanol and water, results in the formation of the stable, aromatic pyrazole ring. A catalytic amount of acid is often used to facilitate the initial condensation by activating the ketone carbonyl.[1][8]

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) |

| Ethyl 4,4-dimethyl-3-oxopentanoate | 172.22 | 17.2 g | 0.10 mol (1.0) |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 6.0 g (~5.8 mL) | ~0.12 mol (1.2) |

| Ethanol | 46.07 | 100 mL | - |

| Glacial Acetic Acid | 60.05 | 1 mL | Catalytic |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 4,4-dimethyl-3-oxopentanoate (17.2 g, 0.10 mol) in ethanol (100 mL).

-

Addition of Reagents: Add hydrazine hydrate (6.0 g, ~0.12 mol) to the solution, followed by the addition of glacial acetic acid (1 mL).[2]

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction's completion by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes), checking for the consumption of the starting ketoester.[1]

-

Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Workup: Add water (100 mL) to the residue, which may cause the product to precipitate as a solid. If an oil forms, extract the mixture with ethyl acetate (3 x 50 mL).

-

Purification:

-

If a solid precipitates, filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

-

If extracted, combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate. After filtration, evaporate the solvent to yield the crude product, which can be purified by column chromatography on silica gel.

-

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Molecular Formula: C₁₀H₁₆N₂O₂[9]

-

Molecular Weight: 196.25 g/mol

-

Appearance: Typically a white to off-white solid.

-

¹H NMR: Expect characteristic peaks for the tert-butyl group (singlet, ~1.3 ppm, 9H), the ethyl ester group (triplet, ~1.4 ppm, 3H; quartet, ~4.4 ppm, 2H), the pyrazole C-H proton (singlet, ~6.4 ppm, 1H), and a broad N-H proton signal.

-

Mass Spectrometry (MS): The monoisotopic mass is 196.12 g/mol .[9] Expect to see a prominent [M+H]⁺ ion at m/z 197.13.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated chemical fume hood.

-

Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and away from water.

-

Sodium Ethoxide: Corrosive and moisture-sensitive. Avoid contact with skin and eyes.

-

Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen.[10][11] It can be fatal if inhaled and causes severe skin and eye burns.[10][11][12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[12][13] Handle exclusively in a chemical fume hood.[11]

-

Toluene & Ethanol: Flammable liquids. Keep away from ignition sources.

In case of exposure, seek immediate medical attention.[11] Spills should be cleaned up immediately using absorbent, non-combustible materials like sand or vermiculite.[13]

References

- Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.

- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.

- NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- NIH. (n.d.). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate.

- SD Fine-Chem. (n.d.). HYDRAZINE HYDRATE 60%.

- PubChemLite. (n.d.). This compound (C10H16N2O2).

- PrepChem.com. (n.d.). Synthesis of ethyl pivaloylacetate.

- Thermo Fisher Scientific. (2010, April 19). Hydrazine hydrate - SAFETY DATA SHEET.

- LookChem. (n.d.). Ethyl 4,4-dimethyl-3-oxopentanoate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine Monohydrate 99%.

- Fisher Scientific. (n.d.). This compound, 97%.

- Lanxess. (2015, August). Product Safety Assessment: Hydrazine Hydrate.

- Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.

- ResearchGate. (2025, July 10). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Benchchem. (n.d.). Ethyl pivaloylacetate.

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- ResearchGate. (2007). Anomalous cyclization of ethyl acetoacetate (3,6-dimethyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone.

- ChemBK. (2024, April 9). ethyl 4,4-dimethyl-3-oxopentanoate.

- NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.

- Chemicalbook. (n.d.). 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.

- NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.

- PrepChem.com. (n.d.). Synthesis of 5-formyl-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

- Chemrio. (n.d.). Pivaloylacetic Acid Ethyl Ester; Ethyl 4,4-dimethyl-3-oxopentanoate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. prepchem.com [prepchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Ethyl 4,4-Dimethyl-3-oxopentanoate|17094-34-7 [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. Ethyl Pivaloylacetate; ethyl 4,4-dimethyl-3-oxopentanoate; 4,4-Dimethyl-3-oxopentanoic acid ethyl ester,Ethyl 4,4-dimethyl-3-oxopentanoate; Pivaloylacetic Acid Ethyl Ester; Ethyl 4,4-dimethyl-3-oxopentanoate; 4,4-Dimethyl-3-oxovaleric Acid Ethyl Ester; Ethyl 4,4-DiMethyl-3-oxovalerate | Chemrio [chemrio.com]

- 8. jk-sci.com [jk-sci.com]

- 9. PubChemLite - 83405-70-3 (C10H16N2O2) [pubchemlite.lcsb.uni.lu]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. lanxess.com [lanxess.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of modern drug discovery, pyrazole derivatives stand out as a "privileged scaffold," a core molecular structure renowned for its versatility and wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS Number: 916791-97-4) is a member of this esteemed class of compounds. Its structure, featuring a bulky tert-butyl group, suggests a potential for high specificity in biological interactions, making it a molecule of significant interest for medicinal chemists.

This technical guide serves as a comprehensive resource on the physicochemical properties of this compound. As of the latest literature review, specific experimental data for many of its core properties remain unpublished. This guide addresses this gap by not only consolidating the available information but also by providing detailed, field-proven experimental protocols for the determination of these properties. This approach ensures that this document is not merely a statement of facts, but a practical tool for the researchers and drug development professionals actively working with this compound. We will delve into the causality behind experimental choices and provide self-validating systems for data generation, upholding the highest standards of scientific integrity.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is to confirm its molecular structure and identity.

Chemical Structure and Core Properties

The fundamental properties of this compound are summarized in the table below. The molecular formula and weight are critical for all subsequent quantitative analyses.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 916791-97-4 | [4] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [4] |

| Molecular Weight | 196.25 g/mol | [4] |

| Canonical SMILES | CCOC(=O)C1=CC(=NN1)C(C)(C)C | [5] |

| InChI Key | RCXMILPYEKVQLB-UHFFFAOYSA-N | [5] |

Synthesis Pathway

While a specific synthesis route for this exact molecule is not detailed in the literature, a general and robust method for creating substituted pyrazole esters is the Knorr pyrazole synthesis and related cyclocondensation reactions.[6] The logical synthetic approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. A plausible pathway for the synthesis of this compound is outlined below.

Caption: Plausible synthesis of the target compound.

Physicochemical Properties: Current Status and Experimental Determination

This section details the key physicochemical properties that are critical for drug development, including solubility, lipophilicity, and ionization state. For each property, the current knowledge is presented alongside a detailed protocol for its experimental determination.

Physical State and Melting Point

The physical state and melting point are fundamental properties that provide an indication of the purity and lattice energy of a crystalline solid.

-

Predicted Physical State: Based on its molecular weight and structure, the compound is expected to be a white to off-white crystalline solid at room temperature. Commercial suppliers list it as such.[7][8][9]

-

Experimental Melting Point: Data not currently available in the literature. A melting point for the related compound, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, has been reported as 151 °C.[10] Due to the presence of the ethyl ester instead of a carboxylic acid, the melting point of the title compound is expected to be lower due to reduced hydrogen bonding capability.

Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature and the enthalpy of fusion (area under the peak) should also be reported.

Solubility

Solubility in both aqueous and organic media is a critical parameter for drug formulation and bioavailability.

-

Aqueous Solubility: Data not currently available. The presence of the ester group provides some polarity, but the bulky tert-butyl group and the pyrazole ring suggest that aqueous solubility is likely to be low.

-

Organic Solvent Solubility: Data not currently available. It is predicted to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate.

Protocol for Thermodynamic Solubility Determination using HPLC

-

Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4 for aqueous solubility, or various organic solvents) in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.45 µm filter.

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered supernatant by a validated HPLC-UV method.

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant, which represents its solubility.

-

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a key indicator of a drug's ability to cross cell membranes.

-

Predicted XlogP: 2.5.[5] This value suggests that the compound has moderate lipophilicity.

-

Experimental LogP: Data not currently available.

Protocol for LogP Determination using the Shake-Flask Method

-

Preparation: Prepare a stock solution of the compound in either n-octanol or water. The n-octanol and water phases should be mutually saturated before the experiment.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 30 minutes) to allow for partitioning. Let the layers separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Acidity/Basicity (pKa)

The pKa value(s) determine the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.

-

Predicted pKa: Data not currently available. The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom. The pKa of the N-H proton is likely to be in the range of 12-14, making it a very weak acid. The basic pKa of the pyrazole nitrogen is typically low, in the range of 2-3.

Protocol for pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration:

-

For the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH).

-

For the basic pKa, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More sophisticated analysis can be performed using specialized software to determine the pKa from the titration curve.

Spectroscopic and Structural Characterization

Spectroscopic data provides a "fingerprint" of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

Experimental Data: Not currently available for this specific compound. However, based on related structures[1][11], the following characteristic signals can be predicted:

-

¹H NMR:

-

A singlet for the nine protons of the tert-butyl group (~1.3 ppm).

-

A quartet for the two protons of the ethyl ester methylene group (~4.3 ppm).

-

A triplet for the three protons of the ethyl ester methyl group (~1.3 ppm).

-

A singlet for the proton on the pyrazole ring (~6.5 ppm).

-

A broad singlet for the N-H proton of the pyrazole ring (chemical shift will be concentration and solvent dependent).

-

-

¹³C NMR:

-

Signals for the tert-butyl quaternary carbon (~32 ppm) and methyl carbons (~30 ppm).

-

Signals for the ethyl ester methylene (~61 ppm) and methyl (~14 ppm) carbons.

-

Signals for the pyrazole ring carbons, including the C=O of the ester (~162 ppm).

-

-

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. DEPT-135 and DEPT-90 experiments should also be run to aid in distinguishing between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Experimental Data: Not currently available.

-

Predicted Absorptions:

-

~3200-3400 cm⁻¹ (N-H stretch)

-

~2970 cm⁻¹ (C-H stretch, aliphatic)

-

~1720 cm⁻¹ (C=O stretch, ester)

-

~1550 cm⁻¹ (C=N stretch, pyrazole ring)

-

~1250 cm⁻¹ (C-O stretch, ester)

-

Protocol for IR Data Acquisition (ATR-FTIR)

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

-

Experimental Data: Not currently available.

-

Predicted Data:

Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) should be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To study fragmentation, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and information on the three-dimensional arrangement of molecules in the solid state.

-

Experimental Data: Not currently available. However, the crystal structure of a related compound, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, has been determined, revealing a planar pyrazole ring.[2] It is expected that the title compound will also feature a planar pyrazole core.

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Conclusion and Future Directions

This compound is a compound of considerable interest within the field of medicinal chemistry. This guide has established its fundamental molecular identity and provided a comprehensive framework for its physicochemical characterization. While there is a notable absence of published experimental data, this should be viewed as an opportunity for further research. The detailed protocols provided herein offer a clear path for researchers to generate this critical data, thereby enabling a more complete understanding of this promising molecule. Such data will be invaluable for its potential development as a therapeutic agent, facilitating formulation, ADME (absorption, distribution, metabolism, and excretion) studies, and the rational design of next-generation pyrazole-based drugs.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. ([Link])

-

Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2228. ([Link])

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ([Link])

-

PubChemLite - this compound (C10H16N2O2). ([Link])

-

Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ([Link])

-

Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. ([Link])

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. ([Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 83405-70-3 (C10H16N2O2) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 9. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 10. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID price,buy 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID - chemicalbook [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS: 916791-97-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2][3] This document delves into the synthesis, characterization, and potential therapeutic applications of this specific pyrazole derivative, offering insights for researchers engaged in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow for diverse interactions with biological targets. The presence of the pyrazole nucleus in various approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic importance.[1] The tert-butyl group at the 3-position and the ethyl carboxylate at the 5-position of the pyrazole ring in the title compound are key structural features that can influence its pharmacokinetic and pharmacodynamic properties. The bulky tert-butyl group can enhance metabolic stability and provide specific steric interactions within a binding pocket, while the ethyl carboxylate group offers a site for further chemical modification or can participate in hydrogen bonding.

Synthesis of this compound

The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4][5] For this compound, a plausible and efficient synthetic route involves the reaction of a β-ketoester, specifically ethyl 4,4-dimethyl-3-oxopentanoate, with hydrazine hydrate.

Proposed Synthetic Pathway

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine initially attacks the more electrophilic ketone carbonyl of the β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in absolute ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 916791-97-4 | [6] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [6] |

| Molecular Weight | 196.25 g/mol | [6] |

| Predicted XlogP | 2.5 | [7] |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.3 ppm.

-

Ethyl Ester Protons (5H): A quartet (2H) around δ 4.3 ppm and a triplet (3H) around δ 1.3 ppm.

-

Pyrazole Ring Proton (1H): A singlet for the C4-H is expected in the aromatic region, typically around δ 6.5-7.0 ppm.

-

NH Proton (1H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, is expected for the pyrazole NH proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

tert-Butyl Carbons: A quaternary carbon signal around δ 32 ppm and a methyl carbon signal around δ 30 ppm are expected.

-

Ethyl Ester Carbons: A carbonyl carbon signal around δ 160-165 ppm, a methylene carbon signal around δ 61 ppm, and a methyl carbon signal around δ 14 ppm are anticipated.

-

Pyrazole Ring Carbons: Signals for C3, C4, and C5 are expected in the aromatic region. The C3 and C5 carbons, being attached to heteroatoms, will appear further downfield compared to the C4 carbon.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the pyrazole ring.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=N and C=C Stretching: Absorptions in the region of 1500-1650 cm⁻¹ corresponding to the pyrazole ring stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (196.25 g/mol ).[7]

-

Potential Applications in Drug Discovery

The pyrazole scaffold is a versatile building block for the design of new therapeutic agents. Derivatives of pyrazole carboxylates have shown a wide array of biological activities.

Workflow for Biological Activity Screening

Caption: A general workflow for evaluating the biological activity of the target compound.

Anti-inflammatory Activity

Many pyrazole derivatives are known to exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][12] The structural features of this compound, particularly the substituted pyrazole core, suggest its potential as a COX inhibitor.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Obtain commercially available human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).

-

Substrate: Use arachidonic acid as the substrate.

-

Procedure: a. Pre-incubate the COX enzyme with various concentrations of the test compound (this compound) or a reference inhibitor (e.g., celecoxib) for a defined period. b. Initiate the reaction by adding arachidonic acid. c. Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Anticancer Activity

Pyrazole-containing compounds have emerged as promising anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[3][13][14][15] The antiproliferative activity of this compound can be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells. b. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Antifungal Activity

Several pyrazole carboxylate derivatives have demonstrated potent antifungal activity.[16][17][18][19] The potential of this compound as an antifungal agent can be assessed against various pathogenic fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Fungal Strains: Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Culture Media: Prepare a suitable broth medium (e.g., RPMI-1640).

-

Procedure: a. Prepare serial dilutions of the test compound in the broth medium in a 96-well microplate. b. Inoculate each well with a standardized fungal suspension. c. Incubate the plates at an appropriate temperature for 24-48 hours.

-

Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.

Safety and Handling

This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a promising heterocyclic compound with a scaffold that is well-represented in a variety of biologically active molecules. The synthetic route is straightforward, and its structural features suggest the potential for significant anti-inflammatory, anticancer, and antifungal activities. Further investigation into its pharmacological properties is warranted to explore its full therapeutic potential. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this interesting molecule in the pursuit of novel drug candidates.

References

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). PubMed. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

-

Supporting Information. (2019). The Royal Society of Chemistry. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). PMC - NIH. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2023). Preprints.org. [Link]

-

Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). PubMed. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). PMC - NIH. [Link]

-

Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2015). PubMed. [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Burbano-Cifu/55f46487e47225c50c18d1a1b37b01859c0f994c]([Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2013). MDPI. [Link]

-

T-butyl as a pyrazole protecting group: Preparation and use of 1-tert-butyl-3-methyl-1h-pyrazole-5-amine. (2008). ResearchGate. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). PMC - PubMed Central. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). PubMed. [Link]

-

Wiley-VCH 2007 - Supporting Information. (2007). Wiley Online Library. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). PMC - NIH. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). PubMed. [Link]

-

This compound (C10H16N2O2). PubChemLite. [Link]

-

Synthesis of 5-formyl-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

-

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2010). PMC - NIH. [Link]

-

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

-

Carbazic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2018). ResearchGate. [Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (2002). ResearchGate. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). ResearchGate. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). PMC - NIH. [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). MDPI. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 83405-70-3 (C10H16N2O2) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 11. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | MDPI [mdpi.com]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

- 16. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive technical overview of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, provides a detailed synthesis protocol, and explores its potential therapeutic applications, grounded in the broader context of pyrazole chemistry.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This compound belongs to this important class of molecules. The presence of a bulky tert-butyl group at the 3-position and an ethyl carboxylate group at the 5-position provides distinct chemical handles for further synthetic modification, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This guide aims to serve as a foundational resource for scientists working with or considering this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are critical determinants of its behavior in both chemical reactions and biological systems.

Molecular Structure

This compound is a disubstituted pyrazole. The core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. A key feature is the presence of two tautomeric forms, which can influence its reactivity. The structure is characterized by:

-

A Pyrazole Ring: The central aromatic heterocycle.

-

A tert-Butyl Group: A bulky, sterically hindering group at position C3.

-

An Ethyl Carboxylate Group: An ester functional group at position C5, which can serve as a synthetic handle for derivatization (e.g., hydrolysis to the carboxylic acid, amidation).

Below is a diagram illustrating the logical relationship of the functional groups within the molecule.

Caption: Functional components of the target molecule.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 916791-97-4 | [3][4] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [3] |

| Molecular Weight | 196.25 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1=NNC(=C1)C(C)(C)C | |

| InChI Key | RCXMILPYEKVQLB-UHFFFAOYSA-N | |

| Purity (Typical) | ≥97% | [4] |

| Appearance | White to off-white solid |

Synthesis Protocol: A Validated Approach

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The most common and robust method for preparing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[5]

For the synthesis of this compound, the required 1,3-dicarbonyl precursor is ethyl 4,4-dimethyl-3-oxopentanoate , also known as ethyl pivaloylacetate.[6][7]

Reaction Principle

The synthesis proceeds via a two-step mechanism:

-

Condensation: The more reactive ketone carbonyl of ethyl 4,4-dimethyl-3-oxopentanoate reacts with hydrazine hydrate to form a hydrazone intermediate.

-

Cyclization & Dehydration: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring.

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with built-in checkpoints for reaction monitoring and purification.

Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in absolute ethanol (approx. 5-10 mL per mmol of substrate).

-

Reagent Addition: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. Following the addition, add a catalytic amount of glacial acetic acid.

-

Causality Note: The acid catalyst protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial condensation step to form the hydrazone.[5]

-

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Self-Validation: The disappearance of the starting β-keto ester spot and the appearance of a new, typically more polar, product spot on the TLC plate confirms the reaction is proceeding.

-

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Carefully neutralize any remaining acid by washing the organic layer with a saturated sodium bicarbonate solution, followed by a wash with brine.

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The pyrazole scaffold is a key component in numerous FDA-approved drugs. The specific structural motifs of this compound make it a promising candidate for lead generation in several therapeutic areas.

Anti-inflammatory Agents

A significant body of research highlights the potential of pyrazole derivatives as potent anti-inflammatory agents.[8][9] Many of these compounds function through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared with common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The anti-inflammatory activity of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has been demonstrated in preclinical models, suggesting that substitution on the pyrazole scaffold can significantly enhance this activity.[9] The title compound serves as a valuable starting point for developing novel selective COX-2 inhibitors, potentially offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects.

Building Block for Kinase Inhibitors

Protein kinases are crucial targets in oncology and immunology. The pyrazole core is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The ethyl ester group of this compound can be readily converted to an amide, which is a critical functional group for engaging with the hinge region of many kinases. The tert-butyl group can provide steric bulk to occupy hydrophobic pockets, potentially enhancing binding affinity and selectivity.

Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives have found extensive use in the agrochemical industry as fungicides, herbicides, and insecticides.[10] The specific substitution pattern of this molecule could be explored for the development of new crop protection agents.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its robust synthesis from readily available precursors, combined with the proven therapeutic relevance of the pyrazole scaffold, makes it an important molecule for researchers in drug discovery and medicinal chemistry. The functional groups present offer multiple avenues for derivatization, enabling its incorporation into larger, more complex molecules designed to interact with specific biological targets. This guide provides the foundational knowledge required to effectively synthesize, handle, and strategically employ this compound in advanced research applications.

References

-

Fieser, L. F. & Fieser, M. Reagents for Organic Synthesis. Wiley (1967). [Link]

-

Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft16 , 2597–2599 (1883). [Link]

-

ResearchGate. Synthesis of pyrazoles via cyclocondensation of α,β-ethylenic ketones.... [Link]

-

Fun, H.-K. et al. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online 66 , o2228 (2010). [Link]

-

Naik, N. et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal 7 , 121 (2013). [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

Bhat, M. A. et al. Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing 107 , 104230 (2017). [Link]

-

Kumar, A. et al. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry 17 , 32–38 (2018). [Link]

-

ChemChart. Ethyl 4,4-dimethyl-3-oxopentanoate (17094-34-7). [Link]

-

ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

PubChem. ethyl 3-propyl-1H-pyrazole-5-carboxylate. [Link]

-

PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

-

MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

ChemBK. ethyl 4,4-dimethyl-3-oxopentanoate. [Link]

-

Fisher Scientific. This compound, 97%. [Link]

-

PrepChem. Synthesis of 5-formyl-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. Ethyl 4,4-Dimethyl-3-oxopentanoate|17094-34-7 [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core, a functionality of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[1] The physicochemical properties of a drug candidate, such as its solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation strategies to in vivo efficacy and shelf-life.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core solubility and stability characteristics of this compound. In the absence of extensive public data for this specific molecule, this document synthesizes information from closely related analogues and establishes a robust theoretical framework. Crucially, it provides detailed, field-proven experimental protocols to empower researchers to generate precise data and make informed decisions in their drug development programs.

Physicochemical Properties: A Structural Overview

Understanding the solubility and stability of this compound begins with an analysis of its constituent parts: the aromatic pyrazole ring, the lipophilic tert-butyl group, and the hydrolytically susceptible ethyl ester.

| Property | Value / Structure | Source / Comment |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [2] |

| Molecular Weight | 196.25 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Structure |  | |

| Predicted XlogP | ~2.5 | A measure of lipophilicity. |

The pyrazole ring is an aromatic heterocycle, which generally imparts good thermal and chemical stability.[3] The tert-butyl group is a bulky, non-polar moiety that is expected to increase the molecule's lipophilicity and may offer steric hindrance to enzymatic or chemical degradation at adjacent positions. The ethyl ester is a key functional group that can participate in hydrogen bonding as an acceptor but is also the most probable site of hydrolytic degradation.

Solubility Profile: Theoretical and Experimental Approaches

The solubility of a compound is a critical factor for its absorption and distribution in vivo. The presence of both a hydrogen-bond-donating N-H group on the pyrazole ring and a hydrogen-bond-accepting ester group suggests the potential for some aqueous solubility, while the tert-butyl and ethyl groups will enhance its solubility in organic solvents.

Predicted Solubility Characteristics

-

Aqueous Solubility: The predicted lipophilicity (XlogP ≈ 2.5) suggests that the aqueous solubility is likely to be low to moderate. The pyrazole ring itself has limited water solubility.[4] The bulky tert-butyl group is expected to further decrease aqueous solubility. The solubility will also be pH-dependent due to the weakly basic nature of the pyrazole ring.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity. Solvents such as ethanol, methanol, acetone, and ethyl acetate are likely to be effective at dissolving the compound.[4]

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the target compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound (as a solid)

-

Solvents: Purified Water, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

HPLC system with UV detector

-

Centrifuge

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for at least 24 hours to ensure equilibrium is reached. A longer time (e.g., 48-72 hours) may be necessary and should be confirmed by taking measurements at different time points until a plateau is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the withdrawn supernatant at high speed (e.g., 10,000 rpm for 10 minutes) to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (usually the mobile phase of the HPLC method).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor used.

-

Caption: Workflow for Experimental Solubility Determination.

Stability Profile: Forced Degradation and Long-Term Studies

Assessing the stability of a drug candidate is a non-negotiable step in development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The stability of this compound will be influenced by its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

Potential Degradation Pathways

-

Hydrolysis: The ethyl ester is the most likely site for hydrolysis. This reaction can be catalyzed by both acid and base, leading to the formation of the corresponding carboxylic acid (3-tert-butyl-1H-pyrazole-5-carboxylic acid) and ethanol. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: While the pyrazole ring is generally resistant to oxidation, other parts of the molecule could be susceptible under oxidative stress (e.g., exposure to peroxides).[3]

-

Photodegradation: Aromatic systems can absorb UV light, which may lead to photodegradation. The specific pathway would need to be elucidated experimentally.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The ester and alkyl groups could be susceptible to thermal cleavage.

Caption: Potential Degradation Pathways for the Target Compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The following protocols are based on ICH guidelines.

Objective: To investigate the intrinsic stability of the compound under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

-

This compound

-

Solvents (e.g., methanol, acetonitrile, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution and a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples using an HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting the formation of new peaks (degradants).

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the retention times and UV spectra of any new peaks.

-

Assess the mass balance to ensure that all degradation products are being detected.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.

Protocol for Method Development

Objective: To develop a robust, stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., λmax)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Optimization Strategy:

-

Initial Screening: Analyze the parent compound and the stressed samples using the starting conditions.

-

Gradient Optimization: Adjust the gradient slope and duration to achieve adequate separation between the parent peak and all degradation peaks. Aim for a resolution of >1.5 between all peaks.

-

Mobile Phase Modification: If co-elution occurs, modify the organic solvent (e.g., methanol instead of acetonitrile) or the pH of the aqueous phase.

-

Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for HPLC Stability-Indicating Method Development.

Conclusion

References

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-195.

- Technical Support Center: Stability and Storage of Pyrazole Compounds. (n.d.). BenchChem.

- Pyrazole - Solubility of Things. (n.d.). Retrieved from [a relevant source on pyrazole solubility].

- Synthesis of 5-formyl-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com.

- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).

- Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228.

- ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472. (n.d.). PubChem.

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).

- This compound | CAS 916791-97-4. (n.d.). Santa Cruz Biotechnology.

- Ethyl 3-tert-butyl-1H-pyrazole-5-carboxyl

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). [Provide source if available].

- Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl

- ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260. (n.d.). PubChem.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Provide source if available].

- (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024).

- Synthesis, Characterization of Ethyl 5-(substituted)

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Provide a specific journal or source].

Sources

A Technical Guide to the Therapeutic Targets of Pyrazole Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] When functionalized with a carboxylate group or its bioisosteres, these derivatives gain unique physicochemical properties that enable interaction with a wide array of biological targets. This guide provides an in-depth analysis of the key therapeutic targets of pyrazole carboxylate derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows used for their evaluation. We will explore their established roles as inhibitors of inflammatory enzymes and protein kinases, as well as their emerging potential as antimicrobial and antifungal agents, offering a technical resource for professionals engaged in drug discovery and development.

The Pyrazole Carboxylate Scaffold: A Versatile Pharmacophore

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2][4] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it an ideal core for developing therapeutic agents.[2] The addition of a carboxylate or carboxamide moiety further enhances its drug-like properties, providing a key interaction point for binding to the active sites of various enzymes and receptors. This versatility has led to the development of pyrazole-containing drugs across multiple therapeutic areas, from anti-inflammatory agents to targeted cancer therapies.[2][5]

Key Therapeutic Target Classes and Mechanisms

Anti-Inflammatory Targets: Cyclooxygenase (COX) Enzymes

The most well-established role for pyrazole derivatives is in the management of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][6][7] COX enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][6]